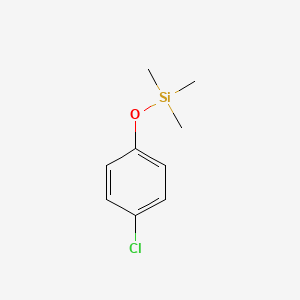![molecular formula C7H11ClF3N B15299717 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process includes the incorporation of the core structure into the antihistamine drug Rupatidine, which significantly improves its physicochemical properties .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthesis techniques that can be adapted for large-scale production. The reduction of spirocyclic oxetanyl nitriles remains a key step in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction process involves the gain of electrons or hydrogen atoms, leading to a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl group.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar core structures but may contain different substituents, leading to variations in their properties and applications.
Uniqueness: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications where specific interactions or properties are required.
Propiedades
Fórmula molecular |
C7H11ClF3N |
|---|---|
Peso molecular |
201.62 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-3-5(4-6)1-2-11-6;/h5,11H,1-4H2;1H |
Clave InChI |
ZWWBJYHVRDGCOO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(CC1C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
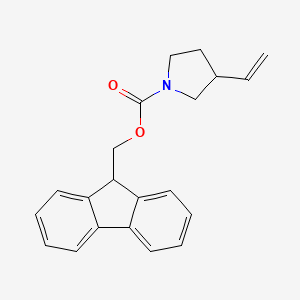
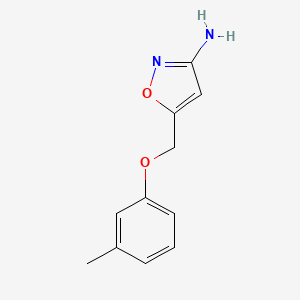
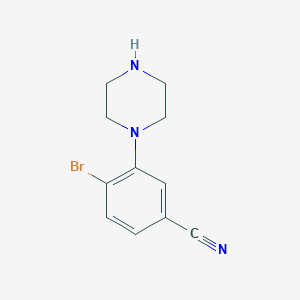


![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
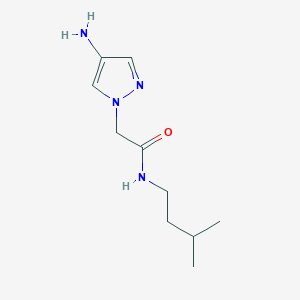
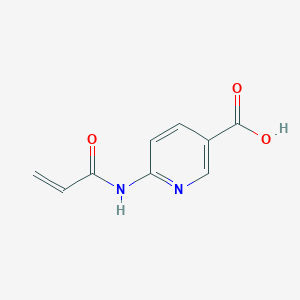

![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
